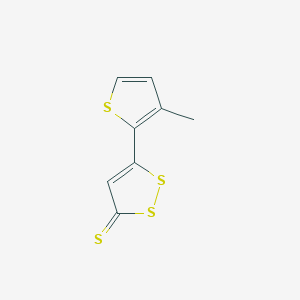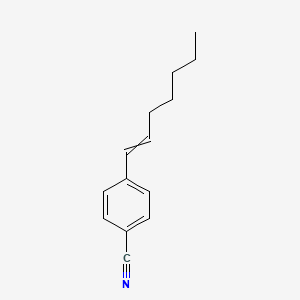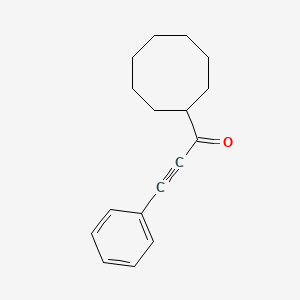![molecular formula C13H20O3Se B12629678 [(Triethoxymethyl)selanyl]benzene CAS No. 921628-60-6](/img/structure/B12629678.png)
[(Triethoxymethyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Triethoxymethyl)selanyl]benzene is an organoselenium compound with the molecular formula C13H20O3Se It features a benzene ring substituted with a triethoxymethylselanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Triethoxymethyl)selanyl]benzene typically involves the reaction of benzene with triethoxymethylselenium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the selenium compound. A common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Triethoxymethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The triethoxymethylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
[(Triethoxymethyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Triethoxymethyl)selanyl]benzene involves its ability to participate in redox reactions due to the presence of the selenium atom. The compound can interact with various molecular targets, including enzymes and proteins, through the formation of selenoethers and selenoxides. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
[(Triethoxymethyl)selanyl]benzene can be compared with other organoselenium compounds such as:
Benzene, (trimethoxymethyl)-: Similar in structure but contains methoxy groups instead of ethoxy groups.
Phenylselenol: Contains a phenyl group directly bonded to selenium.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Uniqueness
This compound is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
921628-60-6 |
|---|---|
Formule moléculaire |
C13H20O3Se |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
triethoxymethylselanylbenzene |
InChI |
InChI=1S/C13H20O3Se/c1-4-14-13(15-5-2,16-6-3)17-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clé InChI |
BAEFETOZZIHFKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)(OCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
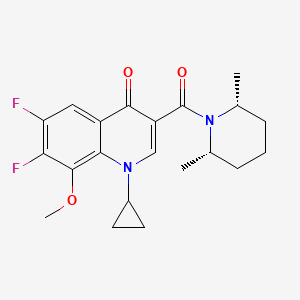
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
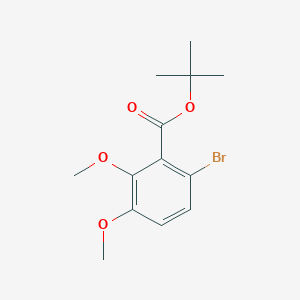

![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
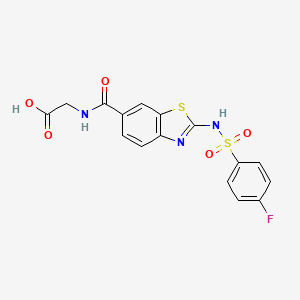
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
